

Discovery and history of "Benzanilide, 2'-benzoylthio-"

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Compound of Interest

Compound Name: Benzanilide, 2'-benzoylthio-

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An In-depth Technical Guide to **Benzanilide, 2'-benzoylthio-**

Abstract

This technical guide provides a comprehensive overview of **Benzanilide, 2'-benzoylthio-**, a molecule belonging to the benzanilide class of compounds. Due to the limited direct historical and experimental data available for this specific molecule, this document infers its discovery context, potential synthesis, and likely biological activities based on the well-established chemistry and pharmacology of related benzanilide and thioester compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction and Discovery

The specific discovery and detailed history of **Benzanilide, 2'-benzoylthio-** are not well-documented in publicly available literature. However, its structural components, a benzanilide core and a benzoylthio substituent, place it within a class of compounds that have been of interest to chemists and pharmacologists for over a century.

The parent molecule, benzanilide, can be synthesized via the Schotten-Baumann reaction, a method developed in the late 19th century for the acylation of amines.[1][2] Benzanilide itself and its derivatives have found applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]

The introduction of a benzoylthio group suggests a focus on modifying the electronic and steric properties of the benzanilide scaffold, potentially to modulate biological activity. Thioesters, in general, are known to be reactive functional groups and are found in various natural products and synthetic molecules with diverse biological activities. Research into related thiobenzanilides has highlighted their potential as antimicrobial agents.[4][5]

Therefore, the synthesis of "**Benzanilide, 2'-benzoylthio-**" likely emerged from systematic structure-activity relationship (SAR) studies on the benzanilide scaffold, aiming to explore the impact of sulfur-containing substituents on its pharmacological profile.

Synthesis and Characterization

While a specific, documented synthesis for **Benzanilide, 2'-benzoylthio-** is not readily available, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most probable method involves the reaction of 2-aminothiophenol with two equivalents of benzoyl chloride.

Inferred Synthetic Protocol

A likely synthetic pathway would be a two-step, one-pot reaction. The first step would be the formation of the benzanilide amide bond, followed by the benzoylation of the thiol group.

Reaction Scheme:

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-aminothiophenol in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF).[6]
- **Base Addition:** Add a slight excess (2.2 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.[6]
- **Benzoylation:** Slowly add 2.1 equivalents of benzoyl chloride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.^[7]
- **Workup:** Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted benzoyl chloride, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.^[1]

Characterization

The structure of the synthesized **Benzanilide, 2'-benzoylthio-** would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR would confirm the presence of the aromatic protons and carbons from the three phenyl rings, as well as the amide and thioester functionalities.
- **Infrared (IR) Spectroscopy:** Characteristic absorption bands for the amide C=O stretch (around 1660 cm^{-1}), the thioester C=O stretch (around $1680\text{-}1700\text{ cm}^{-1}$), and the N-H stretch (around 3300 cm^{-1}) would be expected.
- **Mass Spectrometry (MS):** The molecular weight of the compound ($\text{C}_{20}\text{H}_{15}\text{NO}_2\text{S}$) would be confirmed by the molecular ion peak.

Physicochemical Properties (Predicted)

No experimental data for the physicochemical properties of **Benzanilide, 2'-benzoylthio-** are available. The following table summarizes predicted properties based on its structure.

Property	Predicted Value
Molecular Formula	C ₂₀ H ₁₅ NO ₂ S
Molecular Weight	345.41 g/mol
Appearance	Likely a white to off-white crystalline solid[3]
Melting Point	Expected to be in the range of other benzanilides (e.g., 160-163 °C for benzanilide) [8]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform[3]
LogP (calculated)	~4.5-5.5

Potential Biological Activity and Signaling Pathways

The biological activity of **Benzanilide, 2'-benzoylthio-** has not been explicitly reported. However, based on the activities of related benzanilide derivatives, several potential areas of pharmacological interest can be proposed.

Potential Mechanisms of Action

- **Kinase Inhibition:** Many benzanilide derivatives are known to be tyrosine kinase inhibitors, which are crucial in cancer therapy.[9] The benzanilide scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases.
- **Potassium Channel Activation:** Certain substituted benzanilides have been identified as potassium channel activators, leading to vasodilation.[10] This suggests potential applications in cardiovascular diseases.
- **Antimicrobial Activity:** Thiobenzanilides have shown promising activity against various microbes, including bacteria and fungi.[4][5]
- **Anti-inflammatory Activity:** Some N-phenylcarbamothioylbenzamides, which share structural similarities, have demonstrated anti-inflammatory properties through the inhibition of prostaglandin E2 (PGE2) synthesis.[11]

Hypothetical Signaling Pathway

Given the prevalence of kinase inhibition among benzanilide derivatives, a hypothetical signaling pathway that could be modulated by **Benzanilide, 2'-benzoylthio-** is a generic receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by **Benzanilide, 2'-benzoylthio-**.

Experimental Workflows

To investigate the potential biological activities of **Benzanilide, 2'-benzoylthio-**, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assay Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of the compound.

Caption: A generalized workflow for the in vitro biological evaluation of a novel compound.

Conclusion

Benzanilide, 2'-benzoylthio- represents an intriguing yet underexplored molecule within the vast chemical space of benzanilide derivatives. While direct experimental data is scarce, its synthesis is feasible through established chemical reactions. Based on the known biological activities of related compounds, it holds potential as a kinase inhibitor, antimicrobial agent, or modulator of ion channels. The information and proposed experimental workflows presented in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and similar novel chemical entities. Further research is warranted to elucidate its precise properties and potential therapeutic applications.

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